2-bromo-N-(3-chloro-2-methylphenyl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)butanamide typically involves the reaction of 3-chloro-2-methylaniline with 2-bromobutanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chloro-2-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution Reactions: Products such as N-(3-chloro-2-methylphenyl)butanamide derivatives.
Reduction Reactions: 2-bromo-N-(3-chloro-2-methylphenyl)butanol.
Oxidation Reactions: 2-bromo-N-(3-chloro-2-methylphenyl)butanoic acid.
Scientific Research Applications
2-bromo-N-(3-chloro-2-methylphenyl)butanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biochemistry: In the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The carbonyl group can also participate in hydrogen bonding, further affecting the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-chloro-2-methylphenyl)butanamide
- 2-bromo-N-(3-chloro-4-methylphenyl)butanamide
- 2-bromo-N-(3-chloro-2-ethylphenyl)butanamide
Uniqueness
2-bromo-N-(3-chloro-2-methylphenyl)butanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of both bromine and chlorine atoms provides distinct chemical properties that can be exploited in various research applications .
Properties
IUPAC Name |
2-bromo-N-(3-chloro-2-methylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVZKBBHUYBRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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